molecular formula C17H14ClFN4O2S B5975585 N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea

N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-fluorophenyl)urea

Cat. No. B5975585
M. Wt: 392.8 g/mol
InChI Key: UTTRUFDPANOQSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the individual rings, followed by the introduction of the various substituents. The exact synthesis pathway would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings, the thiadiazole ring, and the urea group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the various functional groups could allow for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar and nonpolar regions of the molecule .

Scientific Research Applications

Herbicidal Activity

N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-fluorophenyl)urea: has been investigated for its herbicidal potential. Researchers have synthesized ionic liquids containing this compound as an anion (specifically, the (4-chloro-2-methylphenoxy)acetate, MCPA) paired with various phenoxyethylammonium cations. These ionic liquids exhibit unique properties due to their low melting points and can serve as alternatives to toxic solvents . The herbicidal activity of these compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.), demonstrating their potential in weed control.

Boronic Acid Derivatives

The compound 3-[(4-chloro-3-methylphenoxy)methyl]phenylboronic acid is derived from the same phenoxy group found in our target compound. Researchers have explored its applications in various areas, including chemical synthesis, chromatography, and analytical chemistry . While not directly the same compound, this derivative shares structural features and may have similar properties.

Antimicrobial and Anthelmintic Agents

Although not specifically studied for our target compound, related derivatives have been investigated for their antimicrobial and anthelmintic properties. For instance, novel acetohydrazides containing the 2-(4-chloro-3-methylphenoxy) group were synthesized and evaluated. These compounds showed potential as antimicrobial agents .

Solvent for Biopolymers

Ionic liquids, including those derived from similar phenoxy compounds, have been explored as solvents for biopolymers. They can dissolve cellulose and extract lignin from biomass, facilitating the transformation of biomass into aromatic compounds . While not directly tested for our compound, this application highlights the versatility of related structures.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound could include further studies to fully understand its properties, potential uses, and safety implications. This could involve laboratory experiments, computational modeling, and possibly clinical trials if the compound is intended for use as a drug .

properties

IUPAC Name

1-[5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O2S/c1-10-8-13(6-7-14(10)18)25-9-15-22-23-17(26-15)21-16(24)20-12-4-2-11(19)3-5-12/h2-8H,9H2,1H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTTRUFDPANOQSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5-[(4-Chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.